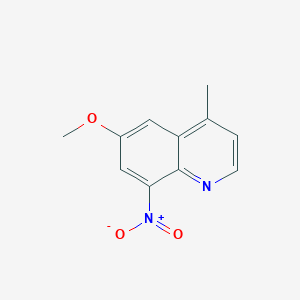

6-Methoxy-4-methyl-8-nitroquinoline

描述

Overview of Quinoline (B57606) Heterocycles in Research

Quinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the realm of heterocyclic chemistry. numberanalytics.comjddtonline.info First isolated from coal tar in the 19th century, its historical significance is deeply intertwined with the development of pharmaceuticals, most notably antimalarial drugs derived from quinine. numberanalytics.comnih.gov The unique electronic and steric properties of the quinoline ring system, characterized by an electron-deficient nitrogen-containing ring, make it a versatile building block for a vast array of complex molecules. numberanalytics.com

Quinoline and its derivatives are integral to the creation of compounds with a wide spectrum of biological activities and are extensively utilized in industrial and synthetic organic chemistry. tandfonline.com Their therapeutic applications are diverse, encompassing roles as anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial agents. jddtonline.infonih.gov The ability of the quinoline nucleus to serve as a template for drug design has spurred continuous research into its synthesis and functionalization. nih.govthesciencein.org

Contextualization of 6-Methoxy-4-methyl-8-nitroquinoline within Nitroquinoline Chemistry

Within the broader family of quinolines, nitroquinolines represent a significant subclass. The introduction of a nitro group onto the quinoline core dramatically influences its chemical reactivity and biological profile. This compound is a specific example of a substituted nitroquinoline that has garnered attention in various research contexts.

The presence of the nitro group, a strong electron-withdrawing group, significantly impacts the electronic distribution within the quinoline ring system. This electronic modification can be a key factor in the compound's utility as a synthetic intermediate or its potential biological activity. Research into related compounds, such as 6-methoxy-8-nitroquinoline (B1580621), has shown its application in the synthesis of other important molecules, including metabolites of the antimalarial drug primaquine (B1584692). sigmaaldrich.com

Historical Development and Current Research Trajectories Involving Substituted Quinolines

The synthesis of quinolines has a rich history, with several named reactions being developed in the late 1800s, including the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comresearchgate.net These classical methods, while foundational, often require harsh reaction conditions. tandfonline.com Consequently, a major thrust of modern research has been the development of more efficient, environmentally friendly, and versatile synthetic methodologies for producing substituted quinolines. tandfonline.commdpi.com

Current research trajectories focus on several key areas. One significant area is the development of novel catalysts and reaction conditions to improve the efficiency and selectivity of quinoline synthesis. mdpi.comnih.gov For example, the use of nanomaterials, such as silica-functionalized magnetite nanoparticles, has been shown to enhance the yield of quinoline synthesis by stabilizing reaction intermediates. nih.gov Another important direction is the synthesis of quinoline-based hybrid molecules, where the quinoline scaffold is combined with other heterocyclic units to create compounds with enhanced or novel biological properties. thesciencein.org

Furthermore, the exploration of the pharmacological potential of new substituted quinolines remains a vibrant field of study. Researchers are actively designing and synthesizing novel quinoline derivatives and evaluating their activity against a range of diseases, including tuberculosis and cancer. brieflands.comnih.gov The study of compounds like this compound contributes to this broader effort by providing insights into the structure-activity relationships of substituted quinolines and serving as a starting point for the development of new therapeutic leads.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 64992-56-9 | sigmaaldrich.com |

| Molecular Formula | C11H10N2O3 | sigmaaldrich.com |

| Molecular Weight | 218.21 g/mol | sigmaaldrich.com |

Related Quinolines and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point | Key Applications/Research Interest |

| 6-Methoxy-8-nitroquinoline | 85-81-4 | C10H8N2O3 | 204.18 g/mol | 158-160 °C | Synthesis of primaquine metabolites sigmaaldrich.com |

| 7-Methyl-8-nitroquinoline | C10H8N2O2 | 188.18 g/mol | Selective nitration product, potential biological activity brieflands.com | ||

| 2-Methyl-6-nitroquinoline | C10H8N2O2 | 188.18 g/mol | 164 °C | Synthesis enhanced by nanocatalysts nih.gov | |

| 6-Ethoxy-8-nitroquinoline | C11H10N2O3 | 218.21 g/mol | Synthesized via Skraup reaction orgsyn.org | ||

| 8-Methoxy-6-nitroquinoline | C10H8N2O3 | 204.18 g/mol | Synthesized via Skraup reaction orgsyn.org | ||

| 6-Chloro-8-nitroquinoline | C9H5ClN2O2 | 208.6 g/mol | Synthesized via Skraup reaction orgsyn.org | ||

| 6-Methoxy-5-bromo-8-nitroquinoline | C10H7BrN2O3 | 283.08 g/mol | Synthesized via Skraup reaction orgsyn.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxy-4-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-4-12-11-9(7)5-8(16-2)6-10(11)13(14)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCFAJYWXDJETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281056 | |

| Record name | 6-Methoxy-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64992-56-9 | |

| Record name | NSC19929 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-4-methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-4-METHYL-8-NITROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Mechanistic Pathways for 6 Methoxy 4 Methyl 8 Nitroquinoline

De Novo Synthesis of the 6-Methoxy-4-methyl-8-nitroquinoline Core

The foundational step in producing this compound is the construction of the quinoline (B57606) ring system itself. Classic organic reactions are employed for this purpose, followed by the introduction of the nitro group at a specific position.

Skraup and Doebner-Miller Methodologies for Quinoline Ring Formation

The Skraup and Doebner-Miller reactions are cornerstone methods for synthesizing the quinoline scaffold. iipseries.orgnih.gov The Skraup synthesis involves the reaction of an aromatic amine, in this case, p-anisidine (B42471) (4-methoxyaniline), with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A variation of this is the Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol. nih.govwikipedia.org This reaction can be prone to acid-catalyzed polymerization of the carbonyl substrate, which can be mitigated by using a biphasic reaction medium. nih.gov

The mechanism of these reactions is complex and has been a subject of study. It is proposed that the reaction can proceed through the 1,4-addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org Another proposed pathway involves the formation of a Schiff's base, which then undergoes further reactions to form the quinoline ring. acs.org The specific reagents and conditions can influence the regioselectivity of the reaction, determining the substitution pattern on the resulting quinoline. acs.org

For the synthesis of a 6-methoxy-4-methylquinoline (B1630382) precursor, p-anisidine would be reacted with an appropriate α,β-unsaturated ketone, such as methyl vinyl ketone, under acidic conditions. The methoxy (B1213986) group of the p-anisidine directs the cyclization to form the desired 6-methoxy substituted quinoline ring.

Nitration Reactions for 8-Nitro Group Installation

Once the 6-methoxy-4-methylquinoline core is synthesized, the next critical step is the introduction of the nitro group at the 8-position. This is typically achieved through electrophilic aromatic substitution, specifically a nitration reaction. The quinoline ring is treated with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org

The position of nitration is directed by the existing substituents on the quinoline ring. The methoxy group at the 6-position is an activating group and directs ortho- and para- to itself. The nitrogen atom in the quinoline ring is deactivating, influencing the position of electrophilic attack. The combination of these electronic effects favors the introduction of the nitro group at the C5 and C8 positions. In the case of quinine, which has a similar quinoline core, nitration leads to a mixture of 5- and 8-nitro derivatives. wikipedia.org For the synthesis of this compound, the nitration of 6-methoxy-4-methylquinoline would similarly be expected to yield the 8-nitro derivative, which can then be separated from other isomers.

A study on the nitration of 6-bromoquinoline (B19933) demonstrated that the reaction can lead to polyfunctionalized quinolines, highlighting the reactivity of the quinoline nucleus towards nitration. researchgate.net

Cyclization and Chlorination Protocols for Quinoline Precursors

Alternative strategies for constructing the quinoline ring involve the cyclization of suitable precursors. One such method involves the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene carbonyl group in what is known as the Friedländer synthesis. nih.gov Another approach is the Gould-Jacobs reaction, where an aniline reacts with an alkoxymethylenemalonate derivative, followed by cyclization. fly-chem.com

Following the formation of a quinolone intermediate (a quinoline with a keto group), chlorination can be employed to introduce a chlorine atom, which can be a versatile handle for further functionalization. Phosphorus oxychloride (POCl₃) is a common reagent used for this transformation, converting a hydroxyquinoline or quinolone to a chloroquinoline. fly-chem.comgoogle.com For instance, o-nitrotoluene can be reacted with diethyl oxalate, followed by reduction and cyclization to yield a 3-hydroxy-3,4-dihydroquinolin-2(1H)-one. This intermediate can then be treated with phosphorus oxychloride to achieve both aromatization and chlorination, yielding a 2-chloroquinoline. fly-chem.com These chlorination protocols provide a pathway to versatile quinoline intermediates that can be further modified.

Functionalization and Derivatization of this compound

The 8-nitro group of this compound is a key functional group that opens the door to a wide range of derivatives, most notably the corresponding 8-aminoquinolines.

Reduction of the 8-Nitro Group to 8-Aminoquinoline (B160924) Derivatives

The conversion of the 8-nitro group to an 8-amino group is a crucial transformation in the chemistry of this compound class. wikipedia.org This reduction significantly alters the electronic properties and biological activity of the molecule. 8-Aminoquinolines are an important class of compounds, with derivatives like primaquine (B1584692) and tafenoquine (B11912) being used as antimalarial drugs. wikipedia.orgtaylorandfrancis.com

The reduction of the nitro group can be achieved using various reducing agents. A classic method involves the use of a metal in the presence of an acid, such as tin powder with hydrochloric acid. wikipedia.org

A more modern and efficient method for the reduction of the 8-nitro group is catalytic hydrogenation. nih.gov This technique involves reacting the nitroquinoline with hydrogen gas in the presence of a metal catalyst. youtube.com Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation. clockss.orgrsc.org The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at atmospheric or elevated pressure. clockss.orggatech.edu

Catalytic hydrogenation is generally a clean and high-yielding reaction, with the primary byproduct being water. The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. youtube.com The activity and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure. gatech.edu For instance, studies have shown that platinum and nickel can also be effective catalysts for hydrogenation. youtube.com

The reduction of 8-nitroquinolines to 8-aminoquinolines via catalytic hydrogenation is a well-established and reliable method for producing these valuable derivatives. clockss.orgnih.gov

Research Findings on Quinoline Synthesis and Functionalization

| Reaction Type | Reagents and Conditions | Product(s) | Key Findings | Reference(s) |

| Doebner-Miller Quinoline Synthesis | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | Substituted quinolines | Biphasic reaction medium can improve yields by reducing polymerization of the carbonyl substrate. | nih.gov |

| Nitration of Quinolines | Nitric acid, Sulfuric acid | Nitroquinolines | Nitration of quinoline can yield a mixture of 5- and 8-nitro derivatives. | wikipedia.org |

| Chlorination of Quinolones | Phosphorus oxychloride (POCl₃) | Chloroquinolines | Efficiently converts hydroxyquinolines or quinolones to chloroquinolines. | fly-chem.comgoogle.com |

| Reduction of Nitroquinolines | Tin powder, Hydrochloric acid | Aminoquinolines | A classic method for the reduction of nitro groups. | wikipedia.org |

| Catalytic Hydrogenation | Hydrogen gas, Palladium on carbon (Pd/C) | Aminoquinolines | A clean and high-yielding method for reducing nitro groups to amines. | clockss.orgrsc.org |

Other Reduction Methods

The reduction of the 8-nitro group to the corresponding amine is a critical step in the synthesis of many biologically active 8-aminoquinoline derivatives. Besides catalytic hydrogenation, several other methods have been effectively employed for this transformation.

One common method involves the use of iron filings in the presence of an acid, such as acetic acid. For instance, the reduction of 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy)quinoline has been successfully achieved using degreased iron filings in a mixture of water, acetic acid, and di-n-butyl ether at elevated temperatures (80°-100°C). prepchem.com Similarly, 6-methoxy-3-methyl-8-nitroquinoline (B8358403) can be reduced to 8-amino-6-methoxy-3-methylquinoline (B8277957) using iron filings in a hot mixture of di-n-butyl ether and dilute acetic acid. google.com

Another effective reducing agent for this transformation is stannous chloride (SnCl₂). mdpi.comnih.gov This method is known for its mild reaction conditions and tolerance of various functional groups, including hydroxyls, alkyl substituents, and halogens. nih.gov The reduction of 6-methoxy-8-nitroquinoline (B1580621) to 6-methoxyquinolin-8-amine using SnCl₂ has been reported as a key step in the synthesis of more complex derivatives. mdpi.com This approach offers a straightforward and rapid transformation with high yields. nih.gov

The following table summarizes these alternative reduction methods:

| Starting Material | Reagents and Conditions | Product | Reference |

| 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy)quinoline | Fe filings, H₂O, HOAc, Bu₂O, 80°-100°C | 8-amino-6-methoxy-4-methyl-5-(4-phenylbutoxy)quinoline | prepchem.com |

| 6-methoxy-3-methyl-8-nitroquinoline | Fe filings, di-n-butyl ether, dilute acetic acid, heat | 8-amino-6-methoxy-3-methylquinoline | google.com |

| 6-methoxy-8-nitroquinoline | SnCl₂ | 6-methoxyquinolin-8-amine | mdpi.com |

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Scaffold

The quinoline ring system is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for a wide range of functionalizations. The electronic nature of the quinoline ring, with its electron-deficient pyridine (B92270) part and electron-rich benzene (B151609) part, dictates the regioselectivity of these reactions. iust.ac.irwikipedia.org The presence of activating or deactivating groups, such as the nitro group at the C-8 position, further influences the reactivity and orientation of incoming substituents. nih.gov

In electrophilic aromatic substitution, attack is generally favored on the benzene ring, typically at the C-5 and C-8 positions, as the pyridine ring is deactivated by the electronegative nitrogen atom. reddit.com Conversely, nucleophilic aromatic substitution is more likely to occur on the electron-deficient pyridine ring, especially at the C-2 and C-4 positions. iust.ac.ir However, a strong electron-withdrawing group like a nitro group can activate the ring for nucleophilic attack at positions ortho and para to it. nih.gov

Halogenation and Iodination Strategies

Halogenation of the quinoline scaffold provides valuable intermediates for further synthetic modifications. The position of halogenation is influenced by the existing substituents on the ring. For instance, the synthesis of 4-methyl-5-chloro-6-methoxy-8-nitroquinoline has been achieved by treating the corresponding 5-hydroxyquinoline (B119867) derivative with phosphorus oxychloride. prepchem.com

Iodination can also be accomplished using various reagents. While specific iodination strategies for this compound are not extensively detailed in the provided search results, general methods for iodinating coumarin (B35378) derivatives, which share the benzopyrone structure, involve the use of iodine in a basic medium. researchgate.net Such methods could potentially be adapted for the quinoline system.

Aminoalkylamino Group Introduction at C-8 Position

The introduction of an aminoalkylamino side chain at the C-8 position is a key structural feature of many antimalarial drugs, including primaquine. This is typically achieved by first reducing the 8-nitro group to an 8-amino group, followed by N-alkylation.

A common strategy involves the reaction of 8-amino-6-methoxy-4-methylquinoline with a suitable haloalkylphthalimide, such as 1-chloro-4-phthalimidopentane, in the presence of a base like triethylamine (B128534) at elevated temperatures. google.com The phthalimide (B116566) group serves as a protecting group for the primary amine on the side chain. Subsequent deprotection using hydrazine (B178648) hydrate (B1144303) yields the desired 8-(aminoalkylamino) derivative. google.com

The synthesis can be summarized in the following steps:

Reduction: this compound is reduced to 8-amino-6-methoxy-4-methylquinoline.

Alkylation: The resulting 8-aminoquinoline is reacted with a haloalkylphthalimide.

Deprotection: The phthalimido intermediate is treated with hydrazine to release the primary amine.

Phenoxy and Alkoxy Group Introduction

The introduction of phenoxy and alkoxy groups onto the quinoline scaffold can modulate the electronic and steric properties of the molecule. The synthesis of 6-methoxy-4-methyl-8-nitro-5-phenoxyquinoline has been reported, indicating that a phenoxy group can be introduced at the C-5 position. guidechem.com This is likely achieved through nucleophilic aromatic substitution on a precursor with a suitable leaving group at the C-5 position, activated by the adjacent nitro group.

The introduction of additional alkoxy groups is also a common modification. For coumarin derivatives, alkoxy groups are typically introduced by reacting the corresponding hydroxycoumarin with an alkyl halide. nih.gov This Williamson ether synthesis approach could be applied to hydroxyquinoline precursors to generate various alkoxy-substituted derivatives. The presence of a methoxy group can influence the reactivity of the aromatic ring system. researchgate.net

Multi-component Reaction (MCR) Approaches for Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov While specific MCRs involving this compound as a starting material are not detailed in the provided results, various MCRs are used to synthesize substituted quinolines. organic-chemistry.org For example, the Ugi-azide reaction, a type of MCR, has been used to synthesize tetrazole-containing 8-aminoquinoline derivatives. mdpi.com This suggests that the 8-amino derivative of this compound could be a suitable substrate for MCRs to generate a diverse library of compounds. Such strategies offer an efficient pathway to novel quinoline derivatives with potential biological activities. nih.gov

Radical Oxidative Decarboxylation for Ring Alkylation

Radical-mediated reactions provide alternative pathways for the functionalization of heterocyclic compounds. Radical oxidative decarboxylation is a method to generate alkyl radicals from carboxylic acids, which can then be used for the alkylation of aromatic rings. thieme-connect.de While direct examples of radical oxidative decarboxylation for the alkylation of this compound were not found, the alkylation of quinoline derivatives using radicals generated from alcohols has been reported. scilit.com Furthermore, methods for the external oxidant-free alkylation of quinoline derivatives have been developed, proceeding via an intermolecular hydrogen atom transfer (HAT) process. rsc.org These radical-based approaches, including those involving the decarboxylation of amino acids or other carboxylic acids, represent a potential strategy for introducing alkyl groups onto the quinoline ring of the target compound. acs.org

Conjugation with Amino Acids and Other Biologically Active Moieties

The conjugation of this compound with amino acids and other biologically active moieties is a key strategy in the development of new therapeutic agents, particularly in the field of antimalarial drug synthesis. This process typically involves the reduction of the 8-nitro group to an 8-amino group, which can then be coupled with various molecules.

One common method for this conjugation is the use of N-protected amino acids, such as those with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting groups. These protected amino acids are reacted with the 8-amino-6-methoxy-4-methylquinoline in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as chloroform. The protecting group is subsequently removed, often using a solution of 4M hydrochloric acid in dioxane, to yield the final amino acid conjugate without degrading the quinoline structure.

Another approach involves the reaction of 6-methoxy-4-methyl-8-quinolinamine with compounds like 6-chlorohexanol in the presence of triethylamine at elevated temperatures (around 150°C). prepchem.com This results in the formation of conjugates such as 6-[(6-Methoxy-4-methyl-8-quinolinyl)amino]-1-hexanol. The reaction may require multiple additions of the chloroalkanol and triethylamine to drive the reaction to completion. prepchem.com Purification of these conjugates is often achieved through column chromatography on silica (B1680970) gel, followed by recrystallization. prepchem.com

Furthermore, the synthesis of primaquine, an important antimalarial drug, and its homologs involves the reaction of 6-methoxy-8-aminoquinoline with N-(4-bromopentyl)phthalimide. google.com This is followed by treatment with hydrazine hydrate to remove the phthalimide protecting group, liberating the free base of the drug. google.com

Table 1: Examples of Conjugation Reactions

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| 8-amino-6-methoxy-4-methylquinoline, N-protected amino acid | Dicyclohexylcarbodiimide (DCC), Chloroform, 4M HCl in dioxane | Amino acid conjugate | |

| 6-methoxy-4-methyl-8-quinolinamine, 6-chlorohexanol | Triethylamine | 6-[(6-Methoxy-4-methyl-8-quinolinyl)amino]-1-hexanol | prepchem.com |

| 6-methoxy-8-aminoquinoline, N-(4-bromopentyl)phthalimide | Hydrazine hydrate | Primaquine | google.com |

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include temperature, reaction time, and the concentration of reagents.

Temperature plays a significant role in the synthesis of quinoline derivatives. For instance, in the reduction of a nitro group to an amine, a common step in the functionalization of the quinoline ring, the reaction can be carried out at 80°C using a Raney nickel catalyst, achieving near-quantitative conversion. Alternatively, using iron powder in acetic acid requires a temperature of 70°C for 4 hours. In the synthesis of related quinoline derivatives, reactions are sometimes conducted at room temperature (25-30°C) and then heated to 40-45°C or 60-65°C for several hours to ensure completion. tdcommons.org

The duration of the reaction is another critical factor. A Skraup reaction to produce 6-methoxy-3-methyl-8-nitroquinoline was carried out at 110°C, resulting in a 50% yield. google.com In other syntheses, reaction times can range from 30 minutes in a continuous flow reactor at 120°C to 22 hours for certain steps at room temperature. tdcommons.org

Reagent concentration also impacts the outcome of the synthesis. For example, in the synthesis of 6-[(6-Methoxy-4-methyl-8-quinolinyl)amino]-1-hexanol, portionwise addition of triethylamine and 6-chlorohexanol was employed to drive the reaction forward. prepchem.com The concentration of catalysts, such as the 6% (w/w) of Fe3O4@SiO2 nanoparticles, has been optimized to achieve higher yields in quinoline synthesis. nih.gov

Table 2: Effect of Reaction Conditions on Synthesis

| Reaction Step | Temperature | Time | Reagents/Catalyst | Yield/Purity | Reference |

|---|---|---|---|---|---|

| Nitro reduction | 80°C | - | Raney nickel | Near-quantitative | |

| Nitro reduction | 70°C | 4 hours | Iron powder, Acetic acid | 85% purity | |

| Skraup reaction | 110°C | - | - | 50% yield | google.com |

| Continuous flow synthesis | 120°C | 30 minutes | - | 89% conversion | |

| Cyclization | - | - | 6% (w/w) Fe3O4@SiO2 | Improved yield | nih.gov |

The choice of catalyst is paramount for an efficient synthesis of quinoline derivatives. Both homogeneous and heterogeneous catalysts are employed, with a growing interest in more sustainable and reusable options.

Raney nickel is a frequently used catalyst for the hydrogenation of the nitro group to an amine, offering high conversion rates. Palladium on carbon is another effective catalyst for this reduction, used at temperatures of 40-45°C under hydrogen pressure. tdcommons.org

In recent years, nanocatalysts have gained attention for their high surface area and catalytic activity. For the synthesis of 2-methyl-6-nitroquinoline, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to enhance reaction yields. nih.gov The use of a 6% (w/w) catalyst ratio was found to be optimal, and these nanoparticles are believed to facilitate both the condensation and cyclization steps of the reaction. nih.gov The use of such nanocatalysts has also been shown to reduce reaction times. nih.gov

Table 3: Catalysts Used in Quinoline Synthesis

| Catalyst | Reaction Type | Advantage | Reference |

|---|---|---|---|

| Raney Nickel | Nitro group reduction | High conversion | |

| Palladium on Carbon | Nitro group reduction | Effective under pressure | tdcommons.org |

| Fe3O4@SiO2 Nanoparticles | Cyclization | Enhanced yield, reduced time | nih.gov |

| Zeolites | Quinoline synthesis | Solid-state acidic catalyst | nih.gov |

| Metal-free photoredox catalysts | Quinoline synthesis | Environmentally friendly | mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization of 6 Methoxy 4 Methyl 8 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. For 6-Methoxy-4-methyl-8-nitroquinoline, both ¹H and ¹³C NMR spectroscopy would provide crucial information for confirming its constitution.

¹H NMR Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) would be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, as well as the anisotropic effects of the quinoline (B57606) ring system. The expected signals would correspond to the protons on the quinoline ring, the methyl group, and the methoxy group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, providing further evidence for the proposed structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | --- | --- | --- |

| H-3 | --- | --- | --- |

| H-5 | --- | --- | --- |

| H-7 | --- | --- | --- |

| 4-CH₃ | --- | --- | --- |

| 6-OCH₃ | --- | --- | --- |

| (Data not available in scientific literature) |

¹³C NMR Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms would be indicative of their chemical environment, with the carbons attached to the electronegative oxygen and nitrogen atoms appearing at lower fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | --- |

| C-3 | --- |

| C-4 | --- |

| C-4a | --- |

| C-5 | --- |

| C-6 | --- |

| C-7 | --- |

| C-8 | --- |

| C-8a | --- |

| 4-CH₃ | --- |

| 6-OCH₃ | --- |

| (Data not available in scientific literature) |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, the C=C and C=N stretching of the quinoline ring, the C-O stretching of the methoxy group, and the symmetric and asymmetric stretching of the nitro group.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | --- |

| Aliphatic C-H Stretch (CH₃) | --- |

| C=C/C=N Stretch (Quinoline) | --- |

| NO₂ Asymmetric Stretch | --- |

| NO₂ Symmetric Stretch | --- |

| C-O Stretch (Methoxy) | --- |

| (Data not available in scientific literature) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O and N-O give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum. The FT-Raman spectrum of this compound would be particularly useful for characterizing the vibrations of the quinoline ring and the C-C bonds.

Table 4: Predicted FT-Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) |

| Quinoline Ring Breathing | --- |

| Aromatic C-H Bending | --- |

| CH₃ Rocking/Bending | --- |

| (Data not available in scientific literature) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the quinoline ring system and n→π* transitions associated with the heteroatoms. The position and intensity of these bands would be influenced by the substitution pattern on the quinoline ring.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π | --- | --- |

| n→π | --- | --- |

| (Data not available in scientific literature) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, with a chemical formula of C₁₁H₁₀N₂O₃, the exact molecular weight is 218.0691 g/mol .

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition.

The fragmentation of the molecular ion provides valuable structural information. While specific fragmentation data for this compound is not widely published, the fragmentation of related nitroquinoline and methoxy-substituted aromatic compounds generally involves characteristic losses of small neutral molecules. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and CO (28 Da). The presence of the methoxy group can lead to the loss of a methyl radical (CH₃; 15 Da) or formaldehyde (B43269) (CH₂O; 30 Da).

For the related compound, 6-Methoxy-8-nitroquinoline (B1580621) (without the 4-methyl group), mass spectrometry data is available and provides an example of expected fragmentation. nih.govchemicalbook.com

Table 1: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Information | Details |

| Molecular Ion (M⁺) | Confirmation of Molecular Weight | The primary peak in the mass spectrum corresponding to the intact molecule. Expected m/z = 218.0691. |

| Fragmentation Analysis | Structural Elucidation | Analysis of fragment ions to determine the connectivity of atoms. Expected fragments could result from the loss of NO₂, O, CH₃, and CO groups from the parent ion. |

It is important to note that techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed for the analysis of such compounds, offering a robust method for separation and detection. sigmaaldrich.comchemsynthesis.comresearchgate.net

X-ray Diffraction for Solid-State Structural Elucidation

For this compound, a successful single-crystal X-ray diffraction analysis would yield a complete structural model, including the planarity of the quinoline ring system and the orientation of the methoxy, methyl, and nitro substituents. This information is crucial for understanding intermolecular interactions, such as π-stacking and hydrogen bonding, which influence the crystal packing and physical properties of the compound. brieflands.com

While specific crystallographic data for this compound is not publicly available, the crystal structure of the related compound 6-Methoxy-8-nitroquinoline has been determined (CCDC Number: 209294). nih.gov This structure reveals the arrangement of the quinoline rings and the substituent groups in the crystal lattice. The study of such derivatives provides valuable insights into how different functional groups affect the crystal packing. researchgate.net

Table 2: Potential X-ray Diffraction Data for this compound

| Parameter | Information Provided |

| Crystal System | The basic repeating unit of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise position (x, y, z) of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

The synthesis and characterization of various quinoline derivatives are frequently reported in the literature, often including spectroscopic and spectrometric analysis to confirm their structures. researchgate.net

Computational and Theoretical Investigations of 6 Methoxy 4 Methyl 8 Nitroquinoline Chemistry

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

No dedicated studies reporting DFT-based geometry optimization or subsequent analyses for 6-Methoxy-4-methyl-8-nitroquinoline were found. Such a study would typically involve calculating the molecule's lowest energy conformation and deriving properties like bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not available. This analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions, with the HOMO-LUMO energy gap being a key indicator of chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

There is no published NBO analysis for this compound. This computational method is used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule, providing a detailed picture of its electronic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map for this compound, which would identify the electron-rich and electron-deficient regions to predict sites for electrophilic and nucleophilic attack, has not been published. researchgate.netchemrxiv.org

Mulliken Atomic Charge Distribution and Chemical Reactivity

Information regarding the Mulliken atomic charges on the individual atoms of this compound is absent from the scientific literature. This data would quantify the electron distribution across the molecule and help in understanding its reactivity.

Non-Linear Optical (NLO) Properties

No theoretical or experimental studies on the NLO properties of this compound were identified. Such research investigates a material's potential for applications in optoelectronics and photonics by calculating properties like polarizability and hyperpolarizability. nih.govnih.gov

Molecular Docking Studies for Receptor Interactions

Molecular docking simulations are performed to predict the binding affinity and interaction mode of a ligand with a biological target, such as a protein or enzyme. There are no available molecular docking studies that specifically investigate the interactions of this compound with any biological receptor.

Binding Site Analysis and Interaction Modes

A critical step in understanding the potential biological activity of a compound like this compound is the analysis of its interaction with protein binding sites. This is typically achieved through molecular docking studies, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein.

While no specific docking studies for this compound have been found, research on similar molecules, such as 2-Methyl-8-nitroquinoline, illustrates this process. researchgate.net In such studies, the compound is docked into the active site of a target protein, and the interactions are analyzed. These interactions often include:

Hydrogen Bonds: Formed between hydrogen atoms and electronegative atoms like oxygen or nitrogen.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Interactions between aromatic rings.

For this compound, one could hypothesize that the methoxy (B1213986) group and the nitro group would be key sites for hydrogen bonding, while the quinoline (B57606) ring system could engage in hydrophobic and pi-pi stacking interactions. A hypothetical analysis would involve identifying key amino acid residues in a target protein's binding pocket that could interact with these functional groups.

Prediction of Binding Affinities

Following the identification of interaction modes, computational methods are used to predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energies typically indicate a more stable and potent interaction.

These predictions are an output of molecular docking programs and can be further refined using more computationally intensive methods. For instance, studies on other quinoline derivatives have utilized such predictions to rank potential drug candidates. researchgate.net The binding energy values are calculated based on the forces involved in the ligand-protein complex, including electrostatic and van der Waals forces.

A hypothetical table of predicted binding affinities for this compound against various protein targets would look something like this, though it must be stressed that this is illustrative due to the lack of specific data.

Table 1: Hypothetical Predicted Binding Affinities for this compound

| Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Target A | -8.5 | 50 nM |

| Target B | -7.2 | 250 nM |

Molecular Dynamics Simulations for Conformational Analysis and Stability

An MD simulation for this compound would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds. Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in the docking study.

These simulations can confirm the stability of the binding mode predicted by docking and provide a more accurate picture of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

Developing a QSAR model for quinoline derivatives would involve:

Data Collection: Assembling a dataset of quinoline compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their chemical properties (e.g., molecular weight, logP, electronic properties).

Model Building: Using statistical methods to build an equation that relates the descriptors to the biological activity.

Validation: Testing the predictive power of the model on an external set of compounds.

While no QSAR models specifically for this compound were found, research on other compound classes like coumarin (B35378) derivatives demonstrates the utility of this approach in drug discovery. doi.org A QSAR study could reveal which properties of the quinoline scaffold are most important for a particular biological effect.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methoxy-8-nitroquinoline (B1580621) |

Pharmacological and Biological Research on 6 Methoxy 4 Methyl 8 Nitroquinoline Derivatives

Antimicrobial and Anti-Infective Activities

The core structure of 6-methoxy-4-methyl-8-nitroquinoline has been utilized as a precursor for the synthesis of various derivatives exhibiting potent antimicrobial and anti-infective capabilities. These activities are attributed to the unique chemical architecture of the quinoline (B57606) ring system, which can be strategically modified to enhance efficacy against a spectrum of pathogens.

Antibacterial Efficacy and Mechanisms

A number of studies have demonstrated the antibacterial potential of derivatives synthesized from a 6-methoxy-4-methyl-quinoline core. The introduction of different functional groups onto this scaffold has led to the development of compounds with significant inhibitory action against both Gram-positive and Gram-negative bacteria.

One study detailed the synthesis of a series of novel 8-methoxy-4-methyl-quinoline derivatives, which were subsequently evaluated for their antibacterial activity. The structural assignments of these compounds were confirmed using spectral and elemental analysis. The antibacterial screening of these derivatives against various bacterial strains revealed that several compounds exhibited potent activity, in some cases comparable to the standard drug ampicillin.

The minimum inhibitory concentration (MIC) values for some of the most active synthesized 8-methoxy-4-methyl-quinoline derivatives are presented in the table below.

| Compound | R | S. aureus (MIC in µg/mL) | B. subtilis (MIC in µg/mL) | E. coli (MIC in µg/mL) |

| 10 | 4-Cl | 3.125 | 6.25 | 6.25 |

| 11 | 4-F | 3.125 | 6.25 | 6.25 |

| 16 | 4-F | 3.125 | 6.25 | 6.25 |

Data sourced from a study on the antibacterial activity of novel 8-methoxy-4-methyl-quinoline derivatives.

Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. The mechanism of action involves the stabilization of the enzyme-DNA complex, which leads to the inhibition of DNA relegation and ultimately results in cell death. While specific inhibitory concentration (IC50) values for this compound derivatives against these enzymes are not extensively detailed in the available literature, the antibacterial activity observed in this class of compounds is consistent with the known mechanism of quinolones targeting DNA gyrase and topoisomerase IV. Further research is warranted to quantify the specific inhibitory potency of these particular derivatives.

Antimalarial Potency and Target Specificity

Derivatives of 8-aminoquinolines, which are synthesized from 8-nitroquinoline precursors such as this compound, have long been a cornerstone of antimalarial drug discovery. These compounds are particularly valued for their activity against various stages of the Plasmodium parasite's life cycle.

A significant advantage of 8-aminoquinoline (B160924) derivatives is their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which are responsible for malarial relapses. This is known as tissue schizonticidal activity. Research has shown that the introduction of a methyl group at the 4-position of the quinoline nucleus can influence this activity. For instance, a series of 4-methyl-5-phenoxy-6-methoxy-8-aminoquinolines have been identified as potent radical curative drugs. One notable compound from this series demonstrated significantly higher activity in curing persistent exoerythrocytic infections of P. cynomolgi in rhesus monkeys when compared to the established antimalarial drug, primaquine (B1584692).

In addition to their effects on liver-stage parasites, certain derivatives of 4-methyl-6-methoxy-8-aminoquinoline also exhibit potent activity against the asexual blood stages of the malaria parasite (blood schizonticidal activity). This dual efficacy against both blood and tissue forms is a highly desirable characteristic in an antimalarial agent. The same series of 4-methyl-5-phenoxy-6-methoxy-8-aminoquinolines that showed strong tissue schizonticidal effects were also found to be effective blood schizonticides in animal models against various Plasmodium species, including P. berghei, P. cynomolgi, P. vivax, and drug-resistant strains of P. falciparum.

The 8-aminoquinoline class of compounds is well-known for its gametocytocidal activity, meaning they can destroy the sexual stages (gametocytes) of the malaria parasite in the human host. scispace.comnih.gov This action is crucial for preventing the transmission of malaria from an infected individual to mosquitoes. Primaquine, a prominent 8-aminoquinoline, is recognized for its ability to render P. falciparum gametocytes non-infective to mosquitoes. who.int While specific studies focusing exclusively on the gametocytocidal activity of this compound derivatives are not extensively available, the established profile of the broader 8-aminoquinoline class suggests that derivatives from this scaffold are likely to possess similar transmission-blocking potential. nih.gov

Antileishmanial and Antitrypanosomal Properties

Derivatives of the 8-nitroquinoline scaffold have been a focal point in the search for new treatments for kinetoplastid diseases, including leishmaniasis and trypanosomiasis. Research into 8-nitroquinolin-2(1H)-one derivatives, which are structurally related to this compound, has identified promising candidates with significant in vitro activity against Leishmania infantum, Trypanosoma brucei brucei, and Trypanosoma cruzi.

Pharmacological modulation of the 8-nitroquinolin-2(1H)-one core structure has been explored to enhance efficacy and selectivity. For instance, the introduction of a bromine atom at the C-6 position of the scaffold was found to be critical for potent antitrypanosomal activity. One such derivative, a 6-bromo-substituted compound, demonstrated exceptional potency with EC50 values of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes. This level of activity is significantly higher than that of some reference drugs. The bioactivation of these compounds is believed to occur via type 1 nitroreductases present in both Leishmania and Trypanosoma, highlighting a specific mechanism of action against these parasites.

In contrast, modifications at other positions have yielded varied results. While some substitutions led to inactive compounds, an amino-derivative at the C-6 position showed reduced activity with an EC50 of 9 µM. Further studies on 2,4-disubstituted 8-aminoquinoline analogues, which are derivatives of the reduced form of 8-nitroquinolines, have also shown significant activity. One analogue, 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline, displayed notable efficacy against Leishmania donovani in hamster models, indicating the potential of this chemical class in vivo acs.org.

Interactive Table: Antiprotozoal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Organism | EC50 Value | Reference |

|---|---|---|---|

| 6-Bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 12 nM | nih.govacs.org |

| 6-Bromo-8-nitroquinolin-2(1H)-one | Trypanosoma cruzi | 500 nM | nih.govacs.org |

| 6-Amino-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 9 µM | acs.org |

| 8-[[6-(Diethylamino)hexyl]amino]-2-ethyl-6-methoxy-4-methylquinoline | Leishmania donovani | Significant in vivo activity | acs.org |

Antitubercular Potential

The quinoline scaffold is a well-established pharmacophore in the development of antitubercular agents, with some quinoline-based drugs being commercially available for treating multidrug-resistant tuberculosis. Research into novel quinoline derivatives continues to yield compounds with potent activity against Mycobacterium tuberculosis (Mtb).

Studies on various series of quinoline derivatives have reported significant in vitro activity. For example, a series of isatin-tethered quinolines produced a lead compound with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL against the H37Rv strain of Mtb, representing a significant enhancement in activity compared to its parent compound (MIC = 6.24 µg/mL) nih.gov. This derivative also showed potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, with MIC values of 0.24 µg/mL and 1.95 µg/mL, respectively nih.gov.

Another study focusing on combining quinoline and thiosemicarbazide pharmacophores resulted in compounds with MIC values ranging from 2 to 8 µg/mL against the Mtb H37Rv strain nih.gov. The mechanism of action for one of the potent compounds in this series was suggested to be the inhibition of the KatG protein in M. tuberculosis nih.gov. Furthermore, a series of 4-anilinoquinolines identified a derivative, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, with a potent MIC90 value in the range of 0.63-1.25 µM nih.gov. These findings underscore the versatility of the quinoline nucleus in designing novel and effective antitubercular agents rsc.org.

Interactive Table: Antitubercular Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Mtb Strain(s) | MIC Value | Reference |

|---|---|---|---|

| Isatin-tethered quinoline (Q8b) | H37Rv | 0.06 µg/mL | nih.gov |

| Isatin-tethered quinoline (Q8b) | MDR strain | 0.24 µg/mL | nih.gov |

| Isatin-tethered quinoline (Q8b) | XDR strain | 1.95 µg/mL | nih.gov |

| Quinoline-thiosemicarbazide hybrid | H37Rv | 2 µg/mL | nih.gov |

| 4-Anilinoquinoline derivative (34) | H37Rv | 0.63-1.25 µM (MIC90) | nih.gov |

Antifungal Activity

Quinoline derivatives have demonstrated a broad spectrum of antifungal activity against various human and plant pathogenic fungi. The structural versatility of the quinoline nucleus allows for modifications that can lead to potent and selective antifungal agents.

Research has shown that different substitution patterns on the quinoline ring can result in selective activity. For instance, certain derivatives have shown selective action against dermatophytes, with one compound exhibiting a geometric mean MIC of 19.14 µg/mL. Other derivatives displayed preferential activity against Candida species, with geometric mean MICs around 47-50 µg/mL.

In the context of phytopathogenic fungi, derivatives of 2,8-bis(trifluoromethyl)-4-quinolinol have been synthesized and evaluated. One particularly potent compound, Ac12, showed EC50 values of 0.52 µg/mL against Sclerotinia sclerotiorum and 0.50 µg/mL against Botrytis cinerea, which was more effective than the lead compound and the commercial fungicide 8-hydroxyquinoline. The proposed mechanism for this compound involves causing abnormal morphology of the cell membrane, leading to increased permeability and release of cellular contents. Similarly, other quinoline derivatives have shown potent in vitro and in vivo activity against S. sclerotiorum, with EC50 values as low as 0.41 µg/mL. These compounds were also found to induce changes in cell membrane permeability and promote the accumulation of reactive oxygen species.

Interactive Table: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Species | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Quinoline derivative 5 | Dermatophytes | 19.14 µg/mL (GM MIC) | nih.gov |

| Quinoline derivative 2 | Candida spp. | 50 µg/mL (GM MIC) | nih.gov |

| Quinoline derivative (Ac12) | Sclerotinia sclerotiorum | 0.52 µg/mL (EC50) | acs.org |

| Quinoline derivative (Ac12) | Botrytis cinerea | 0.50 µg/mL (EC50) | acs.org |

| Quinoline derivative (3f-4) | Sclerotinia sclerotiorum | 0.41 µg/mL (EC50) | acs.org |

Anticancer and Cytotoxic Investigations

Antiproliferative Effects on Various Cancer Cell Lines

The quinoline core is a prominent scaffold in the design of anticancer agents, and its derivatives have shown significant antiproliferative effects across a wide range of human cancer cell lines. The cytotoxic potential of these compounds is often linked to their ability to interfere with various cellular processes critical for cancer cell growth and survival.

For example, a quinoline derivative, 2-Methyl-8-nitro quinoline, has been reported as a potent anti-cancer agent, with in vitro cytotoxicity tests demonstrating its ability to suppress the development of A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. Similarly, 8-hydroxyquinoline has been shown to inhibit the growth of B16 mouse melanoma cells as well as human melanoma cell lines at micromolar concentrations.

Further studies on substituted quinolines have revealed potent activity against various cancer types. A 3,6-disubstituted quinoline derivative exhibited selective inhibition against c-Met kinase (IC50 = 9.3 nM) and potent antiproliferative activity against the MKN45 gastric cancer cell line (IC50 = 0.093 µM). Other 4,6,7-substituted quinoline analogues have shown activity against leukemia, CNS, and breast cancer cell lines. The antiproliferative efficacy of a novel 4-anilinoquinazoline analogue, DW-8, was demonstrated in colorectal cancer cell lines (HCT116, HT29, and SW620) with IC50 values ranging from 5.80 to 8.50 µM.

Interactive Table: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Methyl-8-nitro quinoline | A549 (Lung), HeLa (Cervical) | Effective suppression | nih.gov |

| 8-Hydroxyquinoline | B16 (Melanoma), Human Melanoma | Micromolar concentrations | aacrjournals.org |

| 3,6-Disubstituted quinoline | MKN45 (Gastric) | 0.093 µM | nih.gov |

| 4-Anilinoquinazoline (DW-8) | SW620 (Colorectal) | 6.15 µM | nih.gov |

| 4-Anilinoquinazoline (DW-8) | HT29 (Colorectal) | 5.80 µM | nih.gov |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 µM (24h), 7.5 µM (48h) | nih.gov |

Mechanisms of Cytotoxicity

The cytotoxic and carcinogenic properties of nitroaromatic compounds, including nitroquinolines, are often attributed to their ability to cause DNA damage. Following metabolic activation, these compounds can form reactive electrophilic species that bind covalently to DNA, forming DNA adducts. These adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and cell death if not repaired.

A structurally related compound, 4-nitroquinoline 1-oxide (4NQO), is a well-studied procarcinogen that serves as a model for understanding the mechanisms of DNA damage by nitroquinolines. 4NQO is metabolically reduced to the proximate carcinogen 4-hydroxyaminoquinoline 1-oxide (4HAQO), which can then be further activated to form covalent adducts with DNA bases. The primary targets for adduction are the C8 and N2 positions of guanine and the N6 position of adenine. The formation of these bulky adducts distorts the DNA helix, which can trigger cellular repair mechanisms. If these adducts persist, they can lead to miscoding during DNA replication, resulting in permanent mutations, such as G to pyrimidine transversions.

In addition to forming stable adducts, the metabolism of nitroquinolines can also generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. These ROS can induce oxidative DNA damage, leading to the formation of lesions like 8-hydroxydeoxyguanosine (8OHdG). This oxidative damage represents another pathway through which these compounds can exert their genotoxic effects. The formation of DNA adducts by nitroaromatic compounds can also trap topoisomerase I cleavage complexes, converting them into irreversible DNA breaks, which further contributes to their cytotoxicity.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes in DNA replication and transcription, making them a key target for anticancer drugs. globalresearchonline.net Quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and II. globalresearchonline.net For instance, certain thiazolo[5,4-b]quinoline derivatives, which are structurally related to the potent antileukemic drug m-Amsacrine, have been shown to intercalate into DNA and inhibit topoisomerase II, leading to cell death. globalresearchonline.net While direct evidence for this compound derivatives as topoisomerase inhibitors is not specified, the established activity of the broader quinoline class suggests this as a potential mechanism of action that warrants further investigation.

Interaction with Tubulin and Antimitotic Activity

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several quinoline derivatives have been shown to exert their anticancer effects through interaction with tubulin, the primary component of microtubules. globalresearchonline.net For example, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site. researchgate.net One of the most active compounds in this series demonstrated extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values ranging from 1.5 to 1.7 nM. researchgate.net These findings suggest that derivatives of 6-methoxy-quinoline can act as antimitotic agents by interfering with the cytoskeleton, a mechanism that may also be employed by this compound derivatives.

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Several quinoline derivatives have been developed as inhibitors of this pathway. For instance, imidazo[4,5-c]quinoline derivatives have shown promise as PI3K/mTOR inhibitors. nih.gov Dactolisib, a 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile compound, has demonstrated high potency against PI3K/mTOR kinases. nih.gov Another derivative, BGT-226, has also shown effectiveness in reducing the growth of several human cancer types both in vitro and in vivo. nih.gov These examples highlight the potential for quinoline-based compounds, including derivatives of this compound, to exert their anticancer effects through the modulation of the PI3K/Akt/mTOR pathway.

Reactive Oxygen Species (ROS) Generation

The role of reactive oxygen species in cancer is complex; while moderate levels can promote tumor growth, high levels can induce cancer cell apoptosis. At present, there is no specific research available detailing the direct generation of ROS by this compound derivatives as a primary mechanism of their anticancer activity.

Screening as Potential Anticancer Agents

Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against various cancer cell lines. For instance, a computational and spectroscopic study of 2-Methyl-8-nitro quinoline highlighted its potential as an anticancer agent. researchgate.net In another study, various quinoline derivatives were synthesized and evaluated for their in vitro cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com The results indicated that all tested compounds were cytotoxic, with a 7-methyl-8-nitro-quinoline derivative showing an IC50 value of 1.87 µM. brieflands.com Furthermore, a derivative of 8-Amino-6-methoxyquinolinium was found to suppress the development of A549 and HeLa cancer cell lines. researchgate.net

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 7-methyl-8-nitro-quinoline | Caco-2 | IC50: 1.87 µM | brieflands.com |

| 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate | A549, HeLa | Suppresses development | researchgate.net |

| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (6d) | A549, KB, KBvin | GI50: 1.5-1.7 nM | researchgate.net |

Other Pharmacological Activities

Beyond their anticancer potential, quinoline derivatives are known to possess a broad spectrum of pharmacological activities. globalresearchonline.net For example, 8-hydroxyquinoline derivatives have been investigated for their antifungal and antimycobacterial properties. nih.gov Additionally, some quinoline-based compounds have shown potential as P-glycoprotein (P-gp) inhibitors, which could be valuable in overcoming multidrug resistance in cancer. nih.gov A study on 6-methoxy-2-arylquinoline analogues identified two alcoholic derivatives that significantly inhibited the efflux of rhodamine 123, a P-gp substrate. nih.gov The diverse biological activities of the quinoline scaffold suggest that derivatives of this compound may also exhibit other pharmacological effects that warrant further exploration.

Anti-HIV Activity (Non-nucleoside Reverse Transcriptase Inhibitors - NNRTIs)

Derivatives of quinoline have been identified as a significant class of compounds in the search for novel anti-HIV agents. Specifically, they have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a cornerstone of anti-HIV therapy; they function by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication. This non-competitive binding induces a conformational change in the enzyme, inhibiting its function. The primary advantages of NNRTIs include their high potency in the nanomolar range and their lack of a need for metabolic activation.

Research into quinoline derivatives has yielded compounds with significant antiviral activity. For instance, certain quinolinonyl non-diketo acid derivatives have demonstrated activity against HIV-1, with EC50 values (the concentration required to achieve 50% of the maximum effect) ranging from 1.73 to 16.1 μM. nih.gov One of the most promising compounds in a series showed an EC50 of 1.73 μM and was not cytotoxic at concentrations up to 100 μM. nih.gov Similarly, other studies have developed diarylpyrimidine (DAPY) derivatives, which are structurally related to some quinolines, that show excellent potency against wild-type HIV-1 with EC50 values as low as 5.6 nM. mdpi.com The scaffold hopping strategy, which involves modifying the core structure of a known inhibitor, has also been used to develop new DAPY-like derivatives from other heterocyclic cores, resulting in compounds with potent activity against both wild-type and mutant HIV-1 strains. mdpi.com

The following table summarizes the anti-HIV activity of selected quinoline and related derivatives.

Enzyme Inhibition Studies

Quinoline derivatives have been extensively investigated for their ability to inhibit a wide range of enzymes, a property that underpins many of their therapeutic effects. mdpi.com The planar quinoline ring system allows for effective interaction with the active or allosteric sites of various enzymes.

One area of focus has been the inhibition of kinases, such as c-Met, PI3K, and mTOR, which are often dysregulated in cancer. For example, 3,6-disubstituted quinoline derivatives have shown selective inhibition against c-Met kinase with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) as low as 9.3 nM. nih.gov Other 4-aniline quinoline compounds have demonstrated dual inhibitory effects against PI3K and mTOR, with IC50 values of 0.72 μM and 2.62 μM, respectively. nih.gov

Another significant target is cholinesterase (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. Certain morpholine-bearing quinoline derivatives have been identified as dual inhibitors of both enzymes. One of the most potent compounds in a series displayed an IC50 value of 1.94 μM against AChE. nih.gov

Furthermore, quinoline derivatives have been developed as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Some novel quinoline derivatives designed to interact with the colchicine binding site on tubulin have shown potent inhibitory effects, with IC50 values as low as 9.11 nM, which is superior to known inhibitors like colchicine. researchgate.net Studies on 8-substituted quinolines have also identified compounds that inhibit Topoisomerase I, an enzyme crucial for DNA replication. researchgate.net

The table below presents data on the enzyme inhibitory activity of various quinoline derivatives.

Anti-inflammatory and Antioxidant Effects of Quinoline Derivatives

The quinoline scaffold is a component of many compounds exhibiting significant anti-inflammatory and antioxidant activities. rsc.org These dual activities are beneficial for addressing conditions where inflammation and oxidative stress are intertwined.

In studies of inflammation, certain quinoline-related carboxylic acid derivatives have shown appreciable anti-inflammatory properties in lipopolysaccharide (LPS)-induced macrophage models, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Research on a specific indolo[2,3-b]quinoline derivative demonstrated its ability to mitigate inflammation by significantly decreasing levels of key inflammatory mediators, including interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB). nih.gov The same study also noted a reduction in matrix metalloproteinase 9 (MMP-9), an enzyme involved in tissue degradation during inflammation. nih.gov

As antioxidants, quinoline derivatives can protect against cellular damage caused by reactive oxygen species (ROS). nih.gov Their mechanism of action can involve scavenging free radicals or chelating metal ions that catalyze oxidative reactions. For example, certain morpholine-bearing quinoline derivatives have demonstrated excellent radical-scavenging activities against the ABTS radical, with some compounds showing greater potency than the standard antioxidant Trolox. nih.gov However, not all quinoline derivatives possess strong direct antioxidant capabilities; some studies have found that certain quinoline carboxylic acids lack significant DPPH radical scavenging capacity when compared to ascorbic acid. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For quinoline derivatives, SAR analyses have been crucial in optimizing their potency and selectivity for various biological targets. These studies typically involve systematic modifications of the quinoline core and its substituents to identify key pharmacophoric features.

Impact of Substituents at Key Positions

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

Position 8: The substituent at the C-8 position has been shown to be critical for activity. A structure-activity relationship study of 8-substituted quinolines revealed that a hydroxyl group at this position led to greater anticancer potential compared to other groups. researchgate.net For instance, 5,7-dibromo-8-hydroxyquinoline showed strong antiproliferative activity against various tumor cell lines. researchgate.net

Positions 5 and 7: Halogenation at the C-5 and C-7 positions, particularly with bromine, has been shown to confer high cytotoxic and apoptotic potential in 8-hydroxyquinoline derivatives. researchgate.net

Side Chains: The nature of side chains attached to the quinoline core significantly influences activity. In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids developed as antiplasmodial agents, the activity was strongly influenced by the linker and its substitution. It was found that highly lipophilic and voluminous side chains, such as a heptyl group, resulted in the most active compounds, with an IC50 value of 0.324 μM against Plasmodium falciparum. Substitution on a phenyl ring within the side chain also modulated activity; electron-withdrawing groups like trifluoromethyl or nitro groups led to more active compounds than electron-donating groups.

General Substituent Effects: SAR studies on other quinoline derivatives for urease inhibition showed that compounds with aromatic substitutions, such as unsubstituted benzyl or 3,4-dichlorobenzyl groups, were generally better drug candidates.

Influence of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds (IMHBs) can play a significant role in determining the biological activity of a molecule by influencing its conformation, stability, and physicochemical properties. nih.gov An IMHB can stabilize the bioactive conformation of a ligand, which may reduce the entropic penalty upon binding to a biological target, potentially leading to a stronger interaction. nih.gov

Redox Potential and Biological Activity Correlation

The biological activity of nitroaromatic compounds, including 8-nitroquinoline derivatives, is often intrinsically linked to their redox properties. The electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction within biological systems. This bioreduction is frequently a prerequisite for their cytotoxic or antimicrobial effects.

The mechanism often involves a one-electron reduction of the nitro group to form a nitro radical anion. Under aerobic conditions, this radical can be reoxidized back to the parent nitro compound by molecular oxygen, which is simultaneously reduced to a reactive superoxide anion. This process, known as "futile redox cycling," can lead to oxidative stress. Under hypoxic (low oxygen) conditions, further reduction can occur, leading to nitroso and hydroxylamine intermediates, which are highly reactive and can covalently bind to cellular macromolecules like DNA, causing cellular damage and death.

A direct correlation has been established between the redox potential of nitroquinolines and their biological activity. Studies on a series of nitroquinoline drugs demonstrated a linear dependence of their rate of redox cycling on their one-electron reduction potential (E(7)1). This indicates that compounds that are more easily reduced (i.e., have a higher reduction potential) undergo redox cycling more efficiently. Therefore, the redox potential is a key parameter that can be used to predict the rate of biological activation and the potential efficacy of these bioreductive drugs.

常见问题

Basic: What are the established synthetic routes for 6-Methoxy-4-methyl-8-nitroquinoline, and what critical reaction conditions must be optimized?

Methodological Answer:

The synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:

- Nitro group introduction : Electrophilic nitration at the 8-position, requiring careful control of reaction temperature (0–5°C) and nitric acid concentration to avoid over-nitration .